N-[(2-Nitrophenyl)sulfanyl]methanamine
Description
Properties
CAS No. |
24398-40-1 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
N-(2-nitrophenyl)sulfanylmethanamine |
InChI |
InChI=1S/C7H8N2O2S/c1-8-12-7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 |
InChI Key |
NYZXTONSHGHHEO-UHFFFAOYSA-N |
Canonical SMILES |
CNSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]methanamine typically involves the reaction of 2-nitrothiophenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2-nitrothiophenol: This is achieved by nitration of thiophenol using a mixture of concentrated nitric acid and sulfuric acid.
Reaction with Formaldehyde and Ammonia: The 2-nitrothiophenol is then reacted with formaldehyde and ammonia in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Nitrophenyl)sulfanyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-[(4-Nitrophenyl)sulfanyl]methanamine (para-nitro isomer):
The para-nitro isomer (C₇H₈N₂O₂S) has a nitro group at the para position, reducing steric hindrance compared to the ortho isomer. The para substitution enhances resonance stabilization, leading to higher thermal stability but lower solubility in polar solvents due to reduced dipole interactions . - N-Methyl-2-(methylsulfonyl)ethanamine (C₄H₁₁NO₂S): This compound replaces the aromatic nitro group with a methylsulfonyl moiety. The sulfonyl group increases hydrophilicity and oxidative stability compared to sulfanyl derivatives, making it more suitable for aqueous-phase reactions .
Functional Group Variations
- N-(Phenylmethylene)-methanamine N-oxide (C₈H₁₀N₂O):
A nitrone derivative lacking sulfur but featuring an N-oxide group. This compound exhibits distinct reactivity in cycloaddition reactions, highlighting the role of sulfur in modulating redox properties . - N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (C₁₇H₁₉N₃O₅): Contains dual nitro groups and ether linkages, enhancing electron-withdrawing effects and rigidity. This structural complexity improves binding affinity in receptor studies but complicates synthetic routes .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-[(2-Nitrophenyl)sulfanyl]methanamine | C₇H₈N₂O₂S | 184.22 | 2-Nitrophenylsulfanyl | High reactivity, moderate solubility |
| N-[(4-Nitrophenyl)sulfanyl]methanamine | C₇H₈N₂O₂S | 184.22 | 4-Nitrophenylsulfanyl | Enhanced thermal stability |
| N-Methyl-2-(methylsulfonyl)ethanamine | C₄H₁₁NO₂S | 149.20 | Methylsulfonyl | Hydrophilic, oxidatively stable |
| N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine | C₁₇H₁₉N₃O₅ | 345.35 | Dual nitro, ether linkages | Rigid structure, high binding affinity |
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2-Nitrophenyl)sulfanyl]methanamine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-nitrobenzenethiol and chloromethanamine under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography using silica gel with a gradient of ethyl acetate/hexane. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted thiol or amine precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methanamine protons (δ 2.5–3.5 ppm).
- FT-IR : Confirm S–C and N–H stretches (~650 cm⁻¹ for C–S, ~3300 cm⁻¹ for N–H).
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks.
Cross-referencing with elemental analysis ensures stoichiometric consistency .
Q. How does the nitro group influence the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position. Reductive amination or catalytic hydrogenation (e.g., Pd/C, H₂) can selectively reduce the nitro group to an amine, enabling coupling reactions. Monitor reactivity via TLC and UV-Vis spectroscopy to track intermediates .
Q. What solvent systems are suitable for recrystallizing this compound?
Q. How can the stability of this compound under varying pH conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C for 48 hours. Analyze degradation products via LC-MS and compare with control samples. The sulfanyl group is prone to oxidation at low pH, requiring inert storage conditions (N₂ atmosphere, desiccants) .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Methodological Answer : The nitro group introduces disorder in the crystal lattice, complicating refinement. Use SHELXL (via Olex2 interface) with twin refinement and anisotropic displacement parameters. High-resolution data (≤1.0 Å) collected at synchrotron sources improve accuracy. Compare Hirshfeld surfaces to analyze intermolecular S···O interactions .
Q. How do electronic effects of substituents impact the compound’s supramolecular packing?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts electrostatic potential surfaces, highlighting regions for π-π stacking (nitroaryl) and hydrogen bonding (methanamine). Experimentally, SCXRD (single-crystal X-ray diffraction) reveals that nitro groups enhance dimerization via N–H···O hydrogen bonds, while methyl substituents disrupt packing .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Data Normalization : Account for assay variability (e.g., cell line viability, incubation time).
- SAR Analysis : Compare IC₅₀ values of analogs with substituent electronic profiles (Hammett σ constants).
- Meta-Analysis : Use platforms like Reaxys to aggregate data, applying multivariate regression to identify confounding variables (e.g., solvent polarity in enzyme assays) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors identifies binding poses. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) .
Q. What experimental and theoretical approaches elucidate the compound’s photodegradation pathways?
- Methodological Answer :
- Experimental : Irradiate in UV chamber (λ = 254 nm), analyze products via GC-MS.
- Theoretical : TD-DFT calculates excited-state transitions; identify reactive oxygen species (ROS) using EPR spin trapping.
The nitro group facilitates photoinduced electron transfer, leading to sulfoxide formation .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
